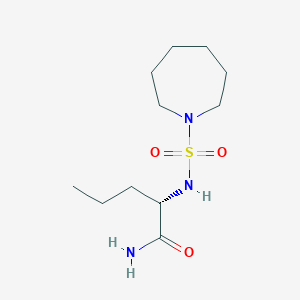
(2S)-2-(azepan-1-ylsulfonylamino)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(azepan-1-ylsulfonylamino)pentanamide is a chemical compound with a unique structure that includes an azepane ring and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azepan-1-ylsulfonylamino)pentanamide typically involves the reaction of azepane with a sulfonyl chloride derivative, followed by the introduction of a pentanamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(azepan-1-ylsulfonylamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonyl derivatives.
Scientific Research Applications
(2S)-2-(azepan-1-ylsulfonylamino)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(azepan-1-ylsulfonylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the azepane ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(azepan-1-yl)pentanamide: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
(2S)-2-(azepan-1-ylsulfonylamino)butanamide: Has a shorter carbon chain, which may affect its biological activity and solubility.
Uniqueness
(2S)-2-(azepan-1-ylsulfonylamino)pentanamide is unique due to the presence of both the azepane ring and the sulfonylamino group, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-(azepan-1-ylsulfonylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-2-7-10(11(12)15)13-18(16,17)14-8-5-3-4-6-9-14/h10,13H,2-9H2,1H3,(H2,12,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNCWBHZYXMWQX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NS(=O)(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N)NS(=O)(=O)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide](/img/structure/B7057187.png)
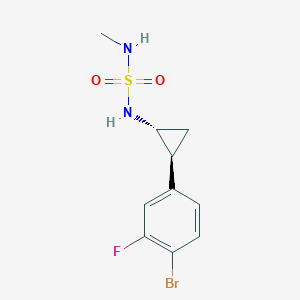
![4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7057198.png)
![N-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]thiophene-3-sulfonamide](/img/structure/B7057202.png)
![3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B7057218.png)
![4-[Cyclopropylmethyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057225.png)
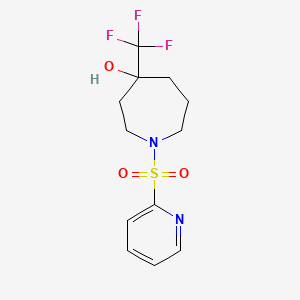
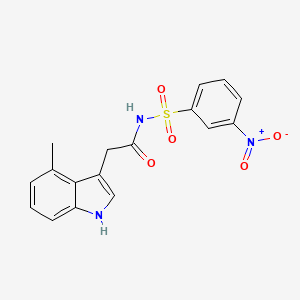
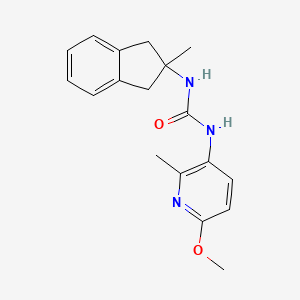
![4-bromo-2,5-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7057251.png)
![4-[(5-Chlorothiophen-2-yl)methyl]-3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide](/img/structure/B7057254.png)
![8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran](/img/structure/B7057260.png)
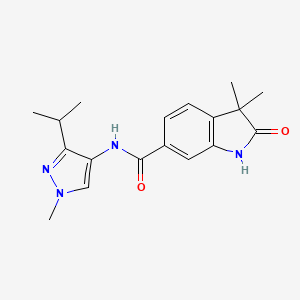
![7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057279.png)
